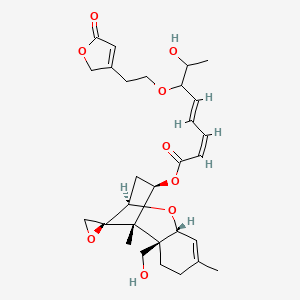
Roridin L2
Übersicht
Beschreibung
Roridin L2 is a fungal metabolite and a biosynthetic precursor of Satratoxin G . It is known to possess little in vitro or in vivo toxic activity .
Synthesis Analysis
Roridin L2 is a putative biosynthetic precursor of Satratoxin G . It is produced by the filamentous fungus Stachybotrys chartarum .Molecular Structure Analysis
The molecular formula of Roridin L2 is C29H38O9 . Its systematic name is (4beta)-15-Hydroxy-12,13-epoxytrichothec-9-en-4-yl (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2,5-dihydro-3-furanyl)ethoxy]-2,4-octadienoate .Physical And Chemical Properties Analysis
Roridin L2 has a molecular weight of 530.6 . It is an oil in its pure form .Wissenschaftliche Forschungsanwendungen
Application in Mycotoxin Research
Field
The specific scientific field is Mycotoxin Research .
Application Summary
Roridin L2 (RL2) is a putative biosynthetic precursor of Satratoxin G (SG), a type of mycotoxin . While SG contains an intact macrocyclic ring linking C-4 to C-15, the precursor RL2 contains only an extended carbon chain linked at C-4 . RL2 is said to be nontoxic .
Methods of Application
The methods of application or experimental procedures were not explicitly mentioned in the sources. However, it can be inferred that Roridin L2 is used in laboratory settings to study the biosynthesis of Satratoxin G .
Application in Indoor Air Quality Testing
Field
The specific scientific field is Indoor Air Quality Testing .
Application Summary
Roridin L2 is a mycotoxin produced by molds, including black mold . It is often tested for in indoor air quality assessments, particularly in buildings suspected of having mold infestations .
Methods of Application
Roridin L2 is typically detected through air sampling methods. These methods involve collecting air samples from various locations within a building and analyzing them in a laboratory . The RealTime Labs Mycotoxin Panel, for example, can detect Roridin L2 among other mycotoxins .
Results or Outcomes
High levels of Roridin L2 in indoor air can indicate a serious mold problem. Prolonged exposure to this mycotoxin can potentially lead to health issues . However, the specific quantitative data or statistical analyses related to Roridin L2 levels in indoor air were not detailed in the sources.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roridin L2 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




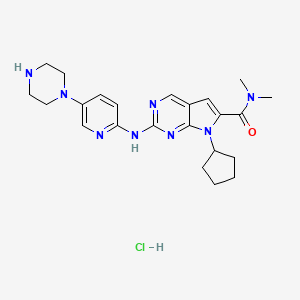
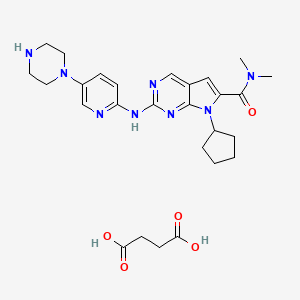

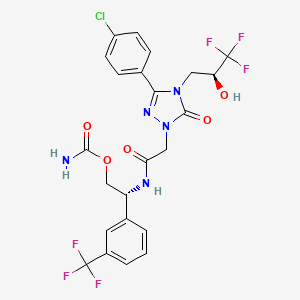

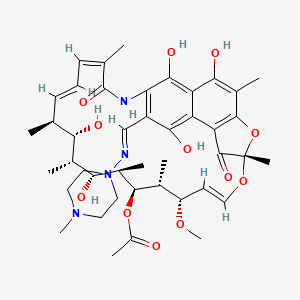

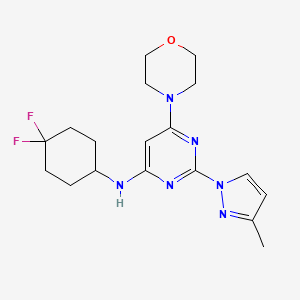
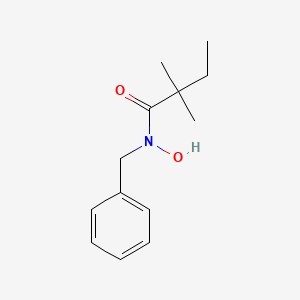
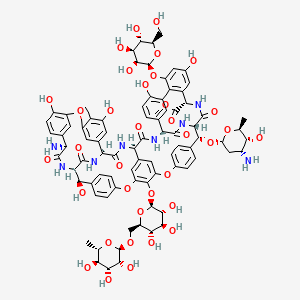
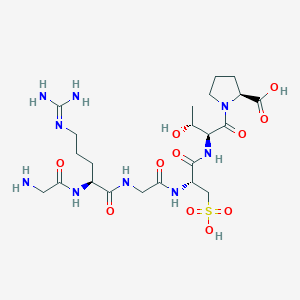
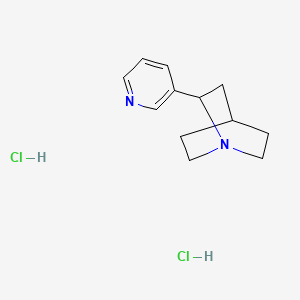
![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)